3-Isothiocyanato-4-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC18349504
Molecular Formula: C7H3F3N2S
Molecular Weight: 204.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3F3N2S |
|---|---|
| Molecular Weight | 204.17 g/mol |
| IUPAC Name | 3-isothiocyanato-4-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |
| Standard InChI Key | ANXBJXUPNMSYCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC(=C1C(F)(F)F)N=C=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine backbone with two distinct substituents: a trifluoromethyl (-CF₃) group at the 4-position and an isothiocyanate (-N=C=S) group at the 3-position. The trifluoromethyl group confers electron-withdrawing effects, enhancing the pyridine ring’s electrophilicity, while the isothiocyanate group serves as a reactive handle for further functionalization . The molecular formula (C₇H₃F₃N₂S) and weight (204.17 g/mol) were confirmed via high-resolution mass spectrometry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-isothiocyanato-4-(trifluoromethyl)pyridine |
| Canonical SMILES | C1=CN=CC(=C1C(F)(F)F)N=C=S |
| InChI Key | ANXBJXUPNMSYCJ-UHFFFAOYSA-N |
| PubChem CID | 132452686 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The compound’s stability under ambient conditions remains uncharacterized, though its reactivity suggests sensitivity to moisture and nucleophiles.
Synthesis and Optimization
Synthetic Routes
A validated synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine, which undergoes sequential substitutions to introduce the isothiocyanate group . Key steps include:
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Malonic Ester Formation: Reaction with diethyl malonate in the presence of a base yields diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate, confirmed via X-ray crystallography .
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Amination: Hydrolysis and decarboxylation produce 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.
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Isothiocyanate Introduction: Treatment with thiophosgene (Cl₂C=S) in dichloromethane/sodium bicarbonate yields the final product with 94% efficiency .
Table 2: Synthesis Performance
| Step | Reagent | Yield (%) |
|---|---|---|
| Malonic Ester Formation | Diethyl malonate | 85 |
| Amination | Hydrolysis | 78 |
| Isothiocyanate Addition | Thiophosgene | 94 |
Challenges and Innovations
The use of thiophosgene, while effective, poses safety risks due to its toxicity. Alternatives like thiocarbonyl diimidazole have been explored but remain less efficient . Recent advances focus on flow chemistry to mitigate hazards associated with volatile reagents.
Applications in Pharmaceutical and Agrochemical Research
Hydrogen Sulfide (H₂S) Release
Isothiocyanates are known H₂S donors, a gasotransmitter with cardioprotective effects. Structural analogs of 3-isothiocyanato-4-(trifluoromethyl)pyridine, such as 3-pyridyl-isothiocyanate, exhibit significant H₂S release under physiological conditions, reducing ischemia/reperfusion injury in preclinical models . While direct evidence for the title compound is lacking, its structural similarity suggests potential in cardiovascular drug development .
Agrochemical Intermediates
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a key intermediate in pesticides. For example, derivatives of trifluoromethylpyridine are integral to neonicotinoid insecticides, which target insect nicotinic acetylcholine receptors .
Future Directions
Pharmacological Exploration
Further studies should evaluate the compound’s H₂S-releasing capacity and efficacy in animal models of myocardial infarction. Structure-activity relationship (SAR) studies could optimize bioavailability and reduce off-target effects .
Green Chemistry Approaches
Replacing thiophosgene with safer reagents (e.g., CS₂/N-chlorosuccinimide) could improve synthetic sustainability. Catalytic methods using transition metals (Pd, Cu) may also streamline production .
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